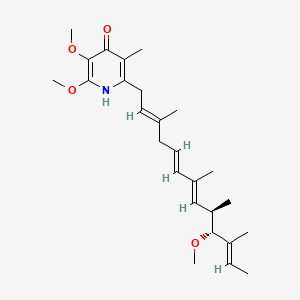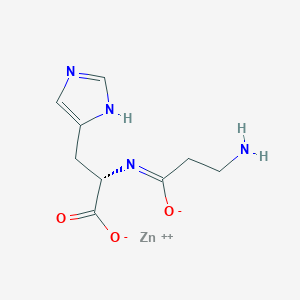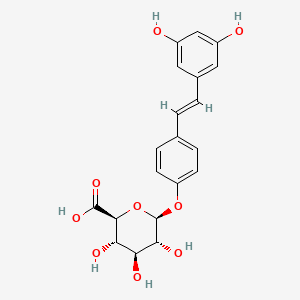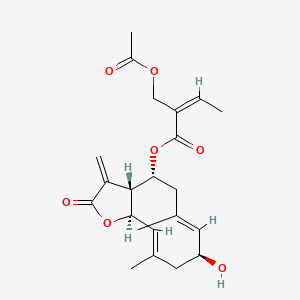
2,3-Dimethoxy-6-(10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraenyl)-5-methyl-4-pyridinol
Overview
Description
Piericidin B is a natural product that belongs to the piericidin family of microbial metabolites. These compounds are primarily produced by actinomycetes, particularly members of the genus Streptomyces . Piericidin B, like other piericidins, features a 4-pyridinol core linked with a methylated polyketide side chain . The structural resemblance of piericidins to coenzyme Q makes them significant inhibitors of NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain .
Mechanism of Action
Target of Action
Piericidin B, a member of the piericidin family of microbial metabolites, primarily targets NADH dehydrogenase (Complex I) and Photosystem II . These targets play crucial roles in the mitochondrial electron transport chain and photosynthesis, respectively .
Mode of Action
Due to its close structural similarity with coenzyme Q, Piericidin B acts as a competitive inhibitor of its targets . It competes with coenzyme Q for binding sites in NADH dehydrogenase and Photosystem II . This inhibitory action disrupts the normal function of these enzymes, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of NADH dehydrogenase and Photosystem II by Piericidin B affects the electron transport chain in mitochondria and the light-dependent reactions in photosynthesis . These disruptions can lead to a decrease in ATP production, affecting various downstream cellular processes .
Result of Action
The inhibition of NADH dehydrogenase and Photosystem II by Piericidin B can lead to significant biological effects. These include insecticidal , antimicrobial , and antitumor activities . For instance, Piericidin B can inhibit the growth of tumor cells by decreasing the resistance of these cells .
Action Environment
Piericidin B is produced by Streptomyces species, which are often isolated from soil, marine, and insect samples . The production and efficacy of Piericidin B can be influenced by various environmental factors, including the presence of other microorganisms and the specific conditions of the habitat
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of piericidins, including piericidin B, has been achieved using various synthetic strategies. One common approach involves the construction of the 4-pyridinol core followed by the attachment of the methylated polyketide side chain . The synthetic routes often involve multiple steps, including cross-coupling reactions and selective functional group modifications .
Industrial Production Methods: Industrial production of piericidin B typically involves the fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of piericidin B, followed by extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Piericidin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the structure of piericidin B to study its structure-activity relationships and to develop analogs with improved biological activities .
Common Reagents and Conditions: Common reagents used in the chemical reactions of piericidin B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of piericidin B, as well as various substituted analogs .
Scientific Research Applications
Piericidin B has a wide range of scientific research applications due to its potent biological activities . Some of the key applications include:
Biology: Piericidin B is used to study the inhibition of NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain.
Medicine: Piericidin B has shown potential as an antitumor agent due to its ability to induce apoptosis in cancer cells.
Industry: Piericidin B is used in the development of new insecticides and antimicrobial agents.
Comparison with Similar Compounds
Piericidin B is structurally similar to other piericidins, such as piericidin A . it has unique structural features that differentiate it from other members of the piericidin family . Some of the similar compounds include:
Piericidin A: Similar to piericidin B but with different substituents on the polyketide side chain.
Piericidin C: Another member of the piericidin family with distinct structural modifications.
The unique structural features of piericidin B contribute to its specific biological activities and make it a valuable compound for scientific research .
Properties
IUPAC Name |
2,3-dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4/c1-10-19(4)24(29-7)20(5)16-18(3)13-11-12-17(2)14-15-22-21(6)23(28)25(30-8)26(27-22)31-9/h10-11,13-14,16,20,24H,12,15H2,1-9H3,(H,27,28)/b13-11+,17-14+,18-16+,19-10+/t20-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKGTYKMTXCJOK-DDSKRPRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501104808 | |
| Record name | 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-5-methyl-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16891-54-6 | |
| Record name | 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-5-methyl-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16891-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piericidin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016891546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-5-methyl-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)




![[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1239011.png)


![(2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one](/img/structure/B1239015.png)
